N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-7-oxoazepane-2-carboxamide
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Description
This compound is a complex organic molecule. It contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom . The molecule also has a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2). The propargyl group (prop-2-yn-1-yl) is a common functional group in organic chemistry, characterized by having a triple bond .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum can provide information about the hydrogen environments in the molecule, while the 13C NMR spectrum can provide information about the carbon environments .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing a propargyl group have been reported to have wide applications in organic synthesis, especially in the Huisgen cycloadditions of azides to form triazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various experimental methods. For example, the melting point, boiling point, and solubility can be determined experimentally . The NMR spectra can provide information about the chemical environment of the atoms in the molecule .Safety and Hazards
Future Directions
The future directions for research on this compound could involve further exploration of its potential biological activities, development of more efficient synthesis methods, and investigation of its mechanism of action. Given the beneficial effect of the propargyl moiety, bioactive molecules containing a propargyl group can be considered as potential targets in medicinal chemistry .
Properties
IUPAC Name |
N-[3-[methyl(prop-2-ynyl)amino]propyl]-7-oxoazepane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-3-10-17(2)11-6-9-15-14(19)12-7-4-5-8-13(18)16-12/h1,12H,4-11H2,2H3,(H,15,19)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWOPUUQEYYOBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1CCCCC(=O)N1)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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